![molecular formula C34H44N6O5 B1236148 (2R,3AS,6R,7AS)-N-(2-{1-[Amino(imino)methyl]-2,5-dihydro-1H-pyrrol-3-YL}ethyl)-6-hydroxy-1-{N-[(2S)-2-hydroxy-3-phenylpropanoyl]phenylalanyl}octahydro-1H-indole-2-carboxamide](/img/structure/B1236148.png)
(2R,3AS,6R,7AS)-N-(2-{1-[Amino(imino)methyl]-2,5-dihydro-1H-pyrrol-3-YL}ethyl)-6-hydroxy-1-{N-[(2S)-2-hydroxy-3-phenylpropanoyl]phenylalanyl}octahydro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oscillarin is a compound known for its unique properties and applications in various scientific fields. It is characterized by its ability to undergo periodic changes in concentration, making it a subject of interest in the study of oscillating chemical reactions. These reactions are important in understanding non-equilibrium thermodynamics and have applications in various scientific and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oscillarin typically involves complex chemical reactions that require precise control of reaction conditions. One common method involves the use of high-frequency electromagnetic levitation fields to suspend a liquid droplet, which is then subjected to a short-time pulse of the external levitation force.
Industrial Production Methods: Industrial production of oscillarin often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. The use of advanced technologies such as automated reaction monitoring and control systems ensures the consistent production of high-purity oscillarin. These methods are designed to optimize yield and minimize impurities, making the industrial production process both efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Oscillarin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are characterized by periodic changes in the concentration of intermediate species, which can lead to oscillatory behavior in the reaction mixture .
Common Reagents and Conditions: Common reagents used in the reactions of oscillarin include strong oxidizing agents, reducing agents, and various catalysts that facilitate the reaction process. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway is followed .
Major Products Formed: The major products formed from the reactions of oscillarin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of oscillarin, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Oscillarin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, oscillarin is studied for its role in oscillating chemical reactions, which are important for understanding non-equilibrium thermodynamics and complex reaction dynamics . In biology, oscillarin is used to study cellular processes that involve periodic changes in concentration, such as circadian rhythms and other biological clocks . In industry, oscillarin is used in the development of advanced materials and sensors that rely on its unique oscillatory properties .
Mechanism of Action
The mechanism of action of oscillarin involves its ability to undergo periodic changes in concentration, which can trigger various molecular pathways and targets. These oscillations are often driven by autocatalytic reactions, where the product of the reaction acts as a catalyst for its own formation . This leads to a feedback loop that results in periodic changes in the concentration of oscillarin and its reaction intermediates. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparison with Similar Compounds
Oscillarin is unique in its ability to undergo periodic changes in concentration, which sets it apart from other similar compounds. Some compounds that exhibit similar oscillatory behavior include the Belousov-Zhabotinsky reaction intermediates and the Briggs-Rauscher reaction products . oscillarin’s specific chemical structure and reaction dynamics make it particularly suitable for applications that require precise control of oscillatory behavior. Other similar compounds include various nonribosomal linear tetrapeptides, such as aeruginosins, which also exhibit unique bioactivities and structural diversity .
Properties
Molecular Formula |
C34H44N6O5 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(2S,3aS,6R,7aS)-N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl]-6-hydroxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
InChI |
InChI=1S/C34H44N6O5/c35-34(36)39-16-14-24(21-39)13-15-37-31(43)29-19-25-11-12-26(41)20-28(25)40(29)33(45)27(17-22-7-3-1-4-8-22)38-32(44)30(42)18-23-9-5-2-6-10-23/h1-10,14,25-30,41-42H,11-13,15-21H2,(H3,35,36)(H,37,43)(H,38,44)/t25-,26+,27+,28-,29-,30+/m0/s1 |
InChI Key |
YNAKQOCSOOKXJP-VCNFNBSBSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]2[C@@H]1C[C@H](N2C(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O |
Canonical SMILES |
C1CC(CC2C1CC(N2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O |
Synonyms |
D-Pla-D-Phe-L-Choi-Adc oscillarin Pla-Phe-Choi-Adc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


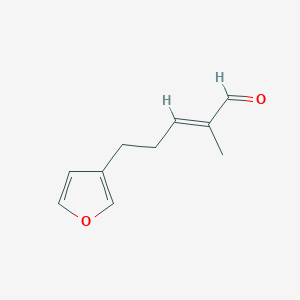
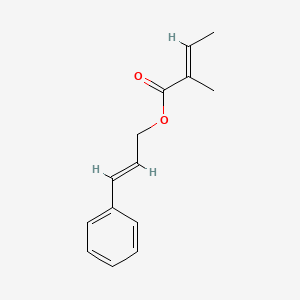
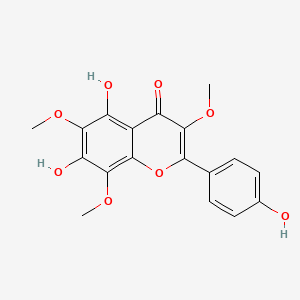
![[(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate](/img/structure/B1236071.png)

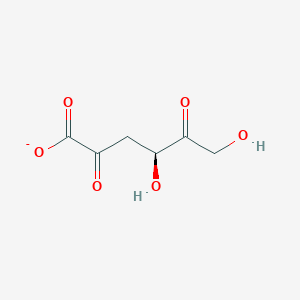
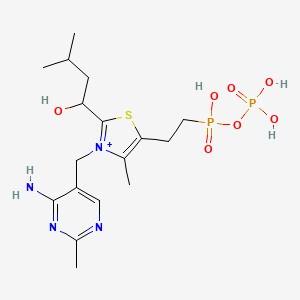


![1,3-Dihydro-6-(4-pyridinyl)-5-(trifluoromethyl)-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1236082.png)
![3-[(5Z,9Z,14Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1236084.png)
![4-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]butyl-(diaminomethylidene)azanium](/img/structure/B1236085.png)
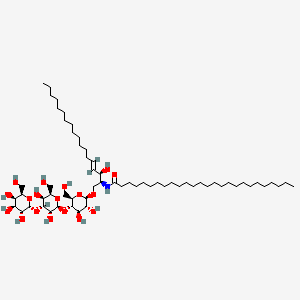
![2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B1236087.png)
